![molecular formula C16H29N3O6 B2784728 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid CAS No. 212567-95-8](/img/structure/B2784728.png)
5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid typically involves the protection of the amino and guanidino groups of arginine. The process includes the following steps:
Protection of the Guanidino Group: Arginine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the guanidino group.
Protection of the Amino Group: The amino group is then protected using another equivalent of di-tert-butyl dicarbonate (Boc2O) under similar conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
化学反应分析
Types of Reactions
5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Boc protecting groups.
Substitution: It can participate in nucleophilic substitution reactions where the Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or trifluoroacetic acid (TFA) for acidic hydrolysis, and sodium hydroxide (NaOH) for basic hydrolysis.
Substitution: Reagents such as amines or alcohols can be used under mild conditions to substitute the Boc groups.
Major Products Formed
Hydrolysis: The major products are arginine and tert-butanol.
Substitution: The products depend on the substituents used, but typically include modified arginine derivatives.
科学研究应用
Synthetic Routes
The synthesis of 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid typically involves the reaction of arginine with di-tert-butyl dicarbonate (Boc2O) in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions are crucial for achieving high yields and purity.
General Synthetic Procedure:
- Dissolve arginine in DMF or DCM.
- Add di-tert-butyl dicarbonate to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product using recrystallization or chromatography.
Peptide Synthesis
This compound is primarily used as a protective agent for amino acids during peptide synthesis. The Boc groups allow for selective deprotection under mild acidic conditions, facilitating the formation of peptide bonds with other amino acids.
- Deprotection Reaction : Removal of Boc groups using trifluoroacetic acid (TFA).
- Coupling Reactions : Formation of peptide bonds using reagents such as N,N’-diisopropylcarbodiimide (DIC).
Drug Development
The compound has been investigated for its potential in developing peptide-based drugs and prodrugs with anticancer activity. Its guanidine moiety is associated with various pharmacological effects, including:
- Anticancer Properties : Studies have shown that guanidine derivatives can inhibit tumor growth.
- Antimicrobial Activity : Certain derivatives exhibit activity against bacterial strains.
Biochemical Studies
In biological research, this compound plays a role in studying protein-protein interactions and enzyme mechanisms. Its ability to stabilize protein conformations enhances its utility in biochemical assays.
Anticancer Activity
Research has demonstrated that derivatives of guanidine compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that using this compound in drug formulations can enhance therapeutic efficacy against specific tumors.
Peptide Synthesis Efficiency
A comparative study indicated that employing this compound improved yields in peptide synthesis compared to traditional methods lacking protective groups. The efficiency gained from using multiple Boc groups allows for more complex peptide sequences to be synthesized reliably.
Protein Interaction Studies
Experiments have shown that this compound can stabilize certain protein conformations during assays, which is critical for understanding enzyme kinetics and protein functionality.
作用机制
The mechanism of action of 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid primarily involves its role as a protecting group. The Boc groups protect the amino and guanidino functionalities of arginine during chemical reactions, preventing unwanted side reactions. The Boc groups can be removed under mild acidic conditions, revealing the active arginine molecule .
相似化合物的比较
Similar Compounds
Nα,Nω,Nω’-Tris-Boc-L-arginine: Another arginine derivative with similar protecting groups.
Tri-Boc-L-ornithine: A derivative of ornithine with three Boc protecting groups.
Uniqueness
5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid is unique due to its specific structure, which provides stability and ease of removal of the Boc groups. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
生物活性
5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid (CAS: 212567-95-8) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C16H29N3O6
- Molecular Weight : 359.42 g/mol
- IUPAC Name : (Z)-5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid
- Purity : Typically available at 95% purity .
The biological activity of this compound is primarily attributed to its role as a guanidine derivative. Guanidine compounds have been shown to exhibit various pharmacological effects, including:
- Arginase Inhibition : Recent studies have highlighted the potential of guanidine derivatives in inhibiting arginase, an enzyme implicated in various pathological conditions, including cancer and cardiovascular diseases. Inhibition of arginase can lead to increased levels of arginine, which is crucial for nitric oxide synthesis and other metabolic pathways .
- Growth Hormone Secretagogue Activity : The compound has been integrated into growth hormone secretagogue (GHS) analogs, demonstrating enhanced in vitro potency and improved pharmacokinetic properties in animal models .
In Vitro Studies
- Cell Proliferation Assays : Studies indicate that derivatives of this compound can significantly affect cell proliferation rates in various cancer cell lines. The mechanism appears to involve modulation of the cell cycle and induction of apoptosis.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes related to metabolic pathways. For instance, it has shown promise in inhibiting arginase activity, which could potentially be leveraged for therapeutic applications in cancer treatment .
In Vivo Studies
- Animal Models : Research involving rat models has demonstrated that certain analogs derived from this compound exhibit improved efficacy in promoting growth hormone release compared to existing therapies. This suggests potential applications in treating growth deficiencies .
- Pharmacokinetics : The pharmacokinetic profile of these compounds indicates favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .
Case Studies
属性
IUPAC Name |
5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O6/c1-15(2,3)24-13(22)18-12(17-10-8-7-9-11(20)21)19-14(23)25-16(4,5)6/h7-10H2,1-6H3,(H,20,21)(H2,17,18,19,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHAIWOFMLXREX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCCC(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212567-95-8 | |
Record name | 5-[({[(tert-butoxy)carbonyl]amino}({[(tert-butoxy)carbonyl]imino})methyl)amino]pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。